
(E)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H20N2O3 and its molecular weight is 336.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Mechanistic Studies
- A study by Mochalov et al. (2016) explores the transformation of N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides under Camps cyclization conditions, leading to the formation of various quinolin-4(1H)-ones. This highlights the reactivity of compounds similar to the chemical in specific chemical environments (Mochalov et al., 2016).
- Huisgen (2000) discusses the mechanisms and novel reactions of heterocycles, which can include furan ring openings and cyclopropane interactions, relevant to the structure of the compound (Huisgen, 2000).
Catalytic Reactions and Functionalization
- Zhu et al. (2016) describe a metal-free alkyl radical induced addition/cyclization reaction of acrylamide, a process that involves C(sp3)–H bond cleavage, alkylation, and cyclization, relevant to the synthesis of isoquinoline derivatives (Zhu et al., 2016).
- Cui et al. (2013) report on Rh(III)-catalyzed C-H activation/cycloaddition for the synthesis of spiro dihydroisoquinolinones and furan-fused azepinones, demonstrating the chemical's potential in catalytic reactions (Cui et al., 2013).
Novel Synthesis Approaches and Derivatives
- The work by Fuentes et al. (2015) shows cyclization cascades via N-amidyl radicals toward highly functionalized heterocyclic scaffolds, which is relevant for the compound's potential to form complex molecular structures (Fuentes et al., 2015).
- Ramesh and Jeganmohan (2021) demonstrate a Cobalt(III)-catalyzed [4+2]-annulation process for the synthesis of 3,4-dihydroisoquinolinones, showcasing the compound's potential in complex synthesis mechanisms (Ramesh & Jeganmohan, 2021).
Pharmaceutical Applications
- Mach et al. (2004) present the development of novel 1,2,3,4-tetrahydroisoquinoline derivatives as potent and selective dopamine D3 receptor ligands, indicating the compound's relevance in pharmacological research (Mach et al., 2004).
- Jimenez et al. (2019) discuss the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide, revealing its potential in green chemistry and pharmaceutical applications (Jimenez et al., 2019).
Additional Insights
- Bondock and Gieman (2015) explore the synthesis, antibacterial, and anticancer evaluation of new quinoline derivatives, providing insights into the compound's potential medical applications (Bondock & Gieman, 2015).
Propriétés
IUPAC Name |
(E)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-19(8-7-18-2-1-11-25-18)21-17-6-5-14-9-10-22(13-16(14)12-17)20(24)15-3-4-15/h1-2,5-8,11-12,15H,3-4,9-10,13H2,(H,21,23)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSHWRBOFIVFAX-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


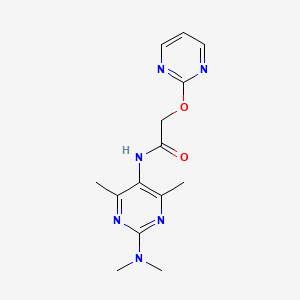

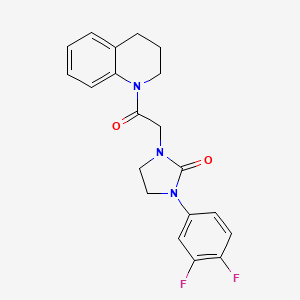
![2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2886565.png)
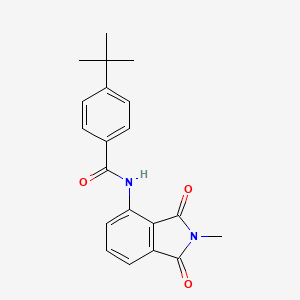
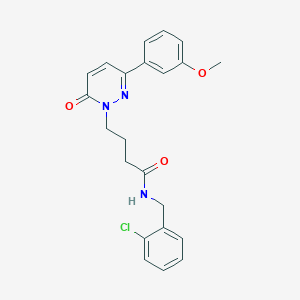
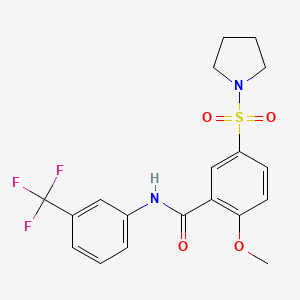

![2-((1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2886575.png)
![[(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate](/img/structure/B2886577.png)

![1-{[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2886579.png)
![4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline](/img/structure/B2886580.png)